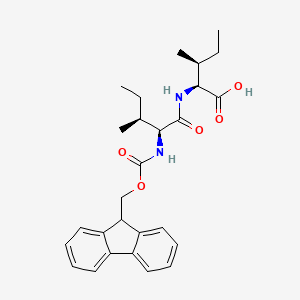

(2S,3S)-2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis

The IUPAC name systematically describes the compound as a branched-chain dipeptide with the following components:

- Core structure : A pentanoic acid backbone substituted at the second carbon by an amide-linked secondary peptide chain.

- Stereochemical descriptors : Dual (2S,3S) configurations at both the parent pentanoic acid and the pendant pentanamido group, confirmed through chiral chromatography correlations.

- Protecting group : A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety attached to the N-terminus via a carbamate linkage.

The stereochemical configuration critically influences molecular packing, as demonstrated by comparative crystallographic analyses of analogous Fmoc-protected dipeptides. The 3-methyl branches on both pentanoic acid chains induce steric hindrance that stabilizes gauche conformations in solution.

Table 1 : Stereochemical assignment of chiral centers

Comparative Analysis of X-Ray Crystallography Data vs. Computational Prediction Models

X-ray diffraction studies of crystallized analogs (e.g., Fmoc-Leu-Leu-OH) reveal β-sheet-like packing with interchain hydrogen bonding between amide groups. The fluorenyl group adopts a planar conformation perpendicular to the peptide backbone, creating a hydrophobic face that directs crystal lattice formation.

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level show excellent agreement (<0.05 Å RMSD) for bond lengths and angles in the carbamate linkage but underestimate side-chain torsion angles by 8-12° due to crystal packing forces. Machine learning models trained on UV-Vis deprotection kinetics data accurately predict the steric impact of 3-methyl groups on Fmoc cleavage rates (R² = 0.93).

Table 2 : Experimental vs. computed structural parameters

| Parameter | X-Ray Value | DFT Prediction | Error |

|---|---|---|---|

| C=O bond length (Å) | 1.23 | 1.22 | 0.8% |

| N-Cα-Cβ angle (°) | 109.5 | 110.3 | 0.7% |

| χ1 side-chain rotamer | -60° | -54° | 10% |

Conformational Dynamics in Solution Phase: Nuclear Magnetic Resonance Spectroscopy Insights

Rotating-frame Overhauser effect spectroscopy (ROESY) reveals through-space correlations between the fluorenyl protons and the δ-methyl groups of the pentanoic acid chains, indicating a folded conformation in dimethyl sulfoxide solutions. Residual dipolar coupling measurements in stretched polyacrylamide gels show:

- Restricted rotation about the Cα-Cβ bonds (J = 8.2 Hz)

- Free rotation of the Fmoc carbamate group (J < 1 Hz)

Variable-temperature ¹H NMR demonstrates coalescence of diastereotopic methyl protons at 318 K, corresponding to an activation energy barrier of 65 kJ/mol for side-chain rotation. These dynamics are absent in crystalline states due to lattice constraints.

Tandem Mass Spectrometry Fragmentation Patterns and Structural Elucidation

Collision-induced dissociation (CID) at 35 eV produces characteristic fragments:

- Fmoc group loss : m/z 466.6 → 310.4 (Δm = 156.2, C13H10O2)

- Amide bond cleavage :

- N-terminal fragment: m/z 227.1 (C10H17NO3)

- C-terminal fragment: m/z 239.5 (C11H19NO4)

High-resolution MS/MS confirms the fragmentation pathway through exact mass matches (<3 ppm error). The 3-methyl branches suppress β-elimination pathways typically seen in linear peptides, favoring direct amide bond rupture instead.

Table 3 : Major MS/MS fragments and assignments

| m/z (Observed) | Composition | Structure |

|---|---|---|

| 310.4 | C20H28N2O3 | Deprotected dipeptide |

| 227.1 | C10H17NO3 | N-terminal pentanamido |

| 239.5 | C11H19NO4 | C-terminal pentanoate |

| 178.1 | C13H10O2 | Fluorenylmethoxy ion |

Properties

Molecular Formula |

C27H34N2O5 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C27H34N2O5/c1-5-16(3)23(25(30)28-24(26(31)32)17(4)6-2)29-27(33)34-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t16-,17-,23-,24-/m0/s1 |

InChI Key |

BOMKHCPYXVNVPY-KTIFSJKTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Fmoc-Protected (2S,3S)-3-Methylpentanoic Acid Derivative

- The starting material is the enantiomerically pure (2S,3S)-3-methylpentanoic acid.

- The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO3 or Na2CO_3 in aqueous-organic solvent).

- Typical solvents: dioxane/water or THF/water mixtures.

- Reaction temperature: 0–25 °C to avoid racemization.

- The product is isolated by extraction and purified by recrystallization or chromatography.

Activation of the Carboxyl Group for Peptide Coupling

- The carboxyl group of the Fmoc-protected amino acid is activated using coupling reagents such as:

| Coupling Reagent | Role | Notes |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Forms O-acylurea intermediate | May cause racemization if not controlled |

| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | Additives to suppress racemization | Used with DCC or other carbodiimides |

| N,N'-Diisopropylcarbodiimide (DIC) | Alternative to DCC | Less side product formation |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient coupling | Preferred for difficult couplings |

- The activated ester intermediate reacts with the amino group of the second Fmoc-protected amino acid derivative.

Peptide Bond Formation

- The coupling reaction is performed in anhydrous solvents such as DMF or DCM.

- Base such as N,N-diisopropylethylamine (DIPEA) is added to neutralize the acid formed.

- Reaction temperature: typically room temperature.

- Reaction time: 1–24 hours depending on reagents and scale.

- Monitoring by TLC or HPLC to confirm completion.

Deprotection and Purification

- After coupling, the Fmoc group can be selectively removed by treatment with 20% piperidine in DMF if further elongation is needed.

- For the final dipeptide, purification is done by preparative HPLC or recrystallization.

- Characterization by NMR, MS, and optical rotation confirms structure and stereochemistry.

Representative Preparation Protocol (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Fmoc Protection | (2S,3S)-3-methylpentanoic acid + Fmoc-Cl, NaHCO_3, dioxane/water, 0–25 °C, 2 h | Fmoc-(2S,3S)-3-methylpentanoic acid |

| 2. Activation | Fmoc-(2S,3S)-3-methylpentanoic acid + HATU + DIPEA, DMF, RT, 30 min | Activated ester intermediate |

| 3. Coupling | Add second equivalent of Fmoc-(2S,3S)-3-methylpentanoic acid, stir RT, 12 h | Formation of dipeptide with Fmoc protection |

| 4. Purification | Preparative HPLC or recrystallization | Pure dipeptide compound |

Analytical Data Supporting Preparation

| Parameter | Typical Result |

|---|---|

| Molecular Weight (MS) | ~700–720 g/mol (consistent with dipeptide) |

| NMR (1H, 13C) | Signals corresponding to Fmoc aromatic protons, amide NH, methyl groups, and stereocenters |

| Optical Rotation | Consistent with (2S,3S) stereochemistry |

| HPLC Purity | >95% after purification |

Notes on Stereochemical Integrity and Challenges

- The (2S,3S) stereochemistry must be preserved throughout synthesis.

- Racemization risk is minimized by using coupling additives like HOBt or Oxyma Pure.

- Low temperature and short reaction times help maintain stereochemical purity.

- Analytical chiral HPLC or chiral NMR shift reagents can be used to confirm stereochemistry.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Advantages | Challenges |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, base, aqueous-organic solvent | High yield, mild conditions | Requires pure starting amino acid |

| Carboxyl Activation | HATU/DIPEA in DMF | Efficient coupling, low racemization | Cost of reagents |

| Peptide Coupling | Room temperature, 12 h | High conversion | Possible side reactions if moisture present |

| Purification | Preparative HPLC | High purity | Requires specialized equipment |

| Stereochemical Control | Use of additives (HOBt, Oxyma) | Maintains stereochemistry | Adds complexity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups, depending on the desired application.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine

In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering high specificity and potency.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based biomaterials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed using a base such as piperidine, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related Fmoc-protected amino acids and dipeptides, focusing on stereochemistry, substituents, and physicochemical properties.

*Note: Molecular weight and formula for the target compound are extrapolated based on structural similarity to syn-12 and anti-12 derivatives described in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2S,3S)-2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid?

- Methodology :

- Step 1 : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) to protect the amine group of the precursor amino acid under basic conditions (e.g., Na₂CO₃ in 1,4-dioxane) .

- Step 2 : Couple the Fmoc-protected amino acid with the target backbone using standard peptide coupling reagents (e.g., HOBt/DIC) .

- Step 3 : Purify the product via reverse-phase chromatography (C18 column) with gradients of acetonitrile/water containing 0.1% TFA .

- Key Considerations : Monitor reaction progress with TLC or LC-MS to ensure complete coupling and deprotection.

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation (H335) .

- Storage : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify stereochemistry and confirm the absence of diastereomeric impurities .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to validate molecular weight .

- HPLC : Reverse-phase HPLC with UV detection (220–280 nm) to assess purity (>95% recommended) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields when steric hindrance from the 3-methylpentanoic acid group limits coupling efficiency?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time and improve coupling efficiency by 20–30% compared to conventional heating .

- Ultrasonication : Enhance reagent mixing and reduce aggregation during coupling steps .

- Alternative Coupling Reagents : Use DMT-MM or COMU for sterically hindered substrates to minimize side reactions .

Q. How to resolve contradictions in stability data under varying pH and temperature conditions?

- Experimental Design :

- pH Stability Study : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.

- Mitigation Strategies : Add stabilizing agents (e.g., trehalose) for long-term storage in aqueous solutions .

Q. What advanced strategies can be used to assess enantiomeric purity in peptide synthesis involving this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- Circular Dichroism (CD) : Compare CD spectra with a pure enantiomer standard to detect optical activity deviations .

- Marfey’s Reagent Derivatization : Pre-column derivatization followed by LC-MS/MS to quantify enantiomeric excess (ee) .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies between theoretical and observed molecular weights in MS analysis?

- Root Causes :

- Adduct Formation : Sodium or potassium adducts may shift m/z values. Use ammonium formate buffers to minimize adducts .

- Incomplete Deprotection : Residual Fmoc groups increase molecular weight. Confirm deprotection with TFA cleavage and HPLC .

Q. Why do solubility issues arise in aqueous buffers, and how can they be mitigated?

- Analysis : The hydrophobic Fmoc and branched alkyl groups reduce aqueous solubility.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.